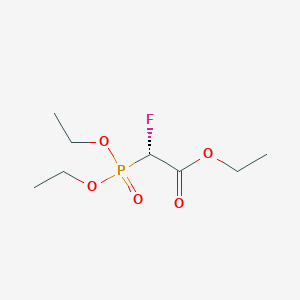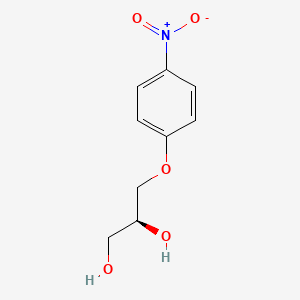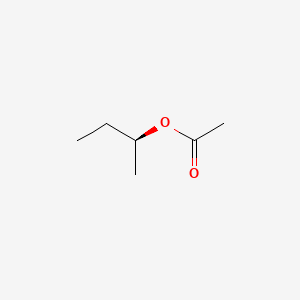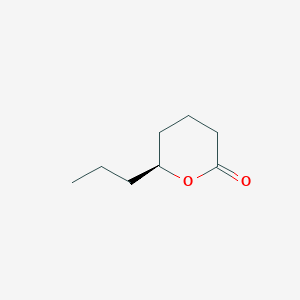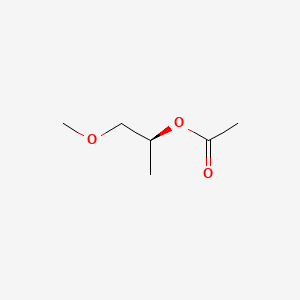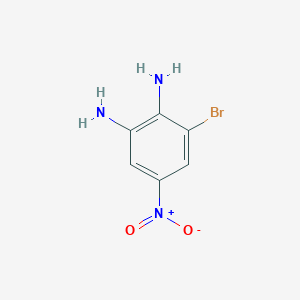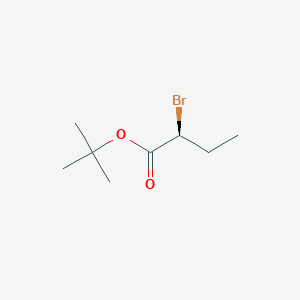
tert-butyl (2S)-2-bromobutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl (2S)-2-bromobutanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a tert-butyl group, a bromine atom, and a butanoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
Tert-butyl (2S)-2-bromobutanoate can be synthesized through several methods. One common approach involves the esterification of (2S)-2-bromobutanoic acid with tert-butyl alcohol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions to ensure complete conversion.
Another method involves the use of tert-butyl hydroperoxide and benzyl cyanide under metal-free conditions. This method allows for the efficient preparation of tert-butyl esters through a one-pot reaction involving Csp3–H bond oxidation, C–CN bond cleavage, and C–O bond formation .
Industrial Production Methods
Industrial production of this compound often involves large-scale esterification processes. These processes utilize continuous flow reactors to enhance efficiency and yield. The use of flow microreactor systems has been shown to be more sustainable and versatile compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (2S)-2-bromobutanoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide ions, amines, or thiols.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation and Reduction: The ester group can be reduced to alcohols or oxidized to carboxylic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, ammonia, and thiols. The reactions are typically carried out in polar solvents such as water or alcohols.
Elimination Reactions: Strong bases like potassium tert-butoxide are used to induce elimination reactions.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate and reducing agents like lithium aluminum hydride are commonly used.
Major Products Formed
Nucleophilic Substitution: Products include tert-butyl (2S)-2-hydroxybutanoate, tert-butyl (2S)-2-aminobutanoate, and tert-butyl (2S)-2-thiobutanoate.
Elimination Reactions: The major product is 2-butene.
Oxidation and Reduction: Products include tert-butyl (2S)-2-hydroxybutanoate and (2S)-2-bromobutanoic acid.
Scientific Research Applications
Tert-butyl (2S)-2-bromobutanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds. Its unique reactivity makes it valuable in developing new synthetic methodologies.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.
Medicine: It serves as a building block in the synthesis of pharmaceutical compounds, particularly those involving chiral centers.
Industry: This compound is used in the production of specialty chemicals and as a precursor in the manufacture of agrochemicals and polymers
Mechanism of Action
The mechanism of action of tert-butyl (2S)-2-bromobutanoate involves its reactivity as an ester and a brominated compound. The ester group can undergo hydrolysis to form the corresponding acid and alcohol. The bromine atom can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. The compound’s reactivity is influenced by the steric hindrance of the tert-butyl group, which affects the accessibility of the reactive sites .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl (2S)-2-chlorobutanoate
- Tert-butyl (2S)-2-iodobutanoate
- Ethyl (2S)-2-bromobutanoate
Uniqueness
Tert-butyl (2S)-2-bromobutanoate is unique due to the presence of the tert-butyl group, which provides steric hindrance and influences the compound’s reactivity. This makes it distinct from other similar compounds, such as ethyl (2S)-2-bromobutanoate, which lacks the bulky tert-butyl group and therefore exhibits different reactivity patterns .
Properties
IUPAC Name |
tert-butyl (2S)-2-bromobutanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15BrO2/c1-5-6(9)7(10)11-8(2,3)4/h6H,5H2,1-4H3/t6-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIUJWUWLGXBICR-LURJTMIESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)OC(C)(C)C)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C(=O)OC(C)(C)C)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
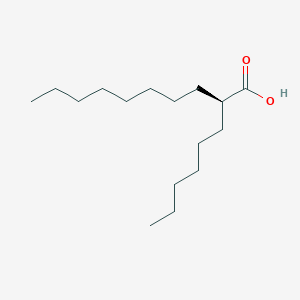
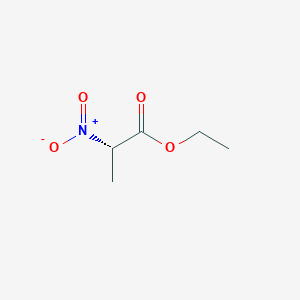
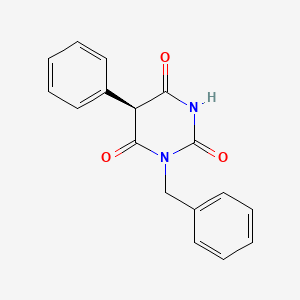
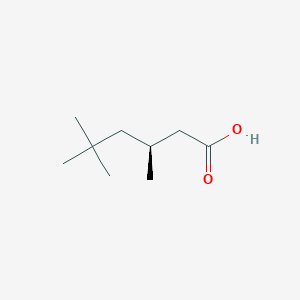
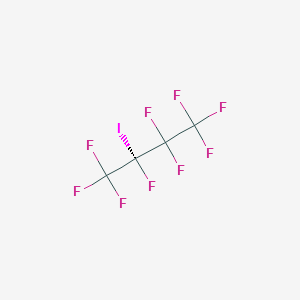
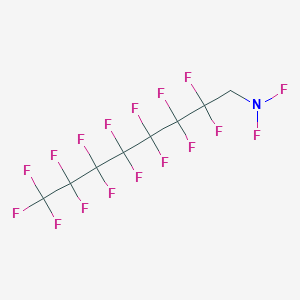
![[4-[(S)-methylsulfinyl]phenyl]boronic acid](/img/structure/B8254360.png)
